molecular formula C11H11ClN2O2 B3848586 N-ALLYL-N-(4-CHLOROPHENYL)ETHANEDIAMIDE

N-ALLYL-N-(4-CHLOROPHENYL)ETHANEDIAMIDE

Cat. No.: B3848586
M. Wt: 238.67 g/mol
InChI Key: IUNQDXVXVCELTL-UHFFFAOYSA-N
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Description

N-ALLYL-N-(4-CHLOROPHENYL)ETHANEDIAMIDE is a nitrogen-containing organic compound characterized by an ethanediamide backbone substituted with an allyl group and a 4-chlorophenyl moiety. Ethanediamides are known for their versatility in forming hydrogen bonds and participating in supramolecular interactions, which may underpin biological activity or polymer compatibility. The presence of the 4-chlorophenyl group could enhance lipophilicity and influence electronic properties, while the allyl substituent may offer reactivity for further functionalization.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-7-13-10(15)11(16)14-9-5-3-8(12)4-6-9/h2-6H,1,7H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNQDXVXVCELTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-N-(4-CHLOROPHENYL)ETHANEDIAMIDE typically involves the reaction of allylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then reacted with ethylenediamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-N-(4-CHLOROPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiocyanate (KSCN) can be used under basic conditions.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-ALLYL-N-(4-CHLOROPHENYL)ETHANEDIAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-ALLYL-N-(4-CHLOROPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Reference
This compound Not specified Allyl, 4-chlorophenyl Not available
III-37 N-allyl-N-(3-(4-chlorophenyl)-1-cyclohexyl-2-oxoazetidin-3-yl)acetamide C₂₀H₂₅ClN₂O₂ Allyl, 4-chlorophenyl, cyclohexyl, azetidinone 360.160
N1-(2,4-Dichlorophenyl)-N2-[(methoxyimino)methyl]ethanediamide C₁₀H₉Cl₂N₃O₃ 2,4-Dichlorophenyl, methoxyimino 290.1

Key Observations :

  • The dichlorophenyl and methoxyimino substituents in the ethanediamide from reduce molecular symmetry and may alter solubility and reactivity relative to the 4-chlorophenyl-allyl variant .

Key Observations :

  • III-37 was synthesized via a multicomponent Ugi reaction followed by alkylation, achieving a moderate yield (71%) . This suggests that similar strategies (e.g., nucleophilic substitution or cycloaddition) might apply to the target compound.
  • The melting point of III-37 (131–133°C) reflects its crystalline nature, likely influenced by the azetidinone ring. The target compound’s melting point could differ due to reduced rigidity.

Computational and Spectroscopic Insights

highlights computational studies (e.g., DFT at B3LYP/6-311G(d,p)) on chlorophenyl-containing compounds like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP). These studies evaluated electronic properties, charge distribution, and spectroscopic behavior .

  • HOMO-LUMO gaps : Influenced by electron-withdrawing Cl and electron-donating allyl groups.
  • Dipole moments : Enhanced by the polar ethanediamide core.
  • IR/NMR spectra : Characteristic peaks for amide C=O (~1650 cm⁻¹) and aryl C-Cl (~700 cm⁻¹).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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